Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
- It falls within the class of long-acting muscarinic antagonists (LAMAs) and is currently being developed as a nebulized inhalation solution for the treatment of chronic obstructive pulmonary disease (COPD) patients .
- The chemical structure of this compound is depicted in Figure 1 below: !Compound Structure
Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: (CAS#: 864686-28-2) is an investigational compound with potential therapeutic applications.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely available in the literature. it is synthesized through a series of chemical reactions involving appropriate starting materials.
- Researchers typically employ organic synthesis techniques to obtain the desired product. Further details would require proprietary information or unpublished research.
Chemical Reactions Analysis
Reactions: While precise information on its reactivity is limited, we can infer that it undergoes various chemical reactions typical of organic compounds.
Common Reagents and Conditions: These would depend on the specific synthetic steps involved, but standard reagents like acids, bases, and catalysts are likely used.
Major Products: The compound’s structure suggests potential reactions such as amidation, esterification, and cyclization. Major products would include the fully formed tetrahydropyrimidine ring system.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential modifications for drug development.
Biology: Investigations may focus on its effects on muscarinic receptors and related signaling pathways.
Medicine: Its role in COPD treatment is a primary area of interest.
Industry: If successfully developed, it could become a valuable therapeutic agent.
Mechanism of Action
Targets: Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate likely acts as a selective muscarinic cholinergic receptor (mAChR) antagonist.
Pathways: By blocking mAChRs, it may reduce bronchoconstriction and improve airflow in COPD patients.
Comparison with Similar Compounds
Uniqueness: Its specific structure and selectivity distinguish it from other LAMAs.
Similar Compounds: Other LAMAs include tiotropium, aclidinium, and glycopyrronium.
Properties
Molecular Formula |
C20H26N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H26N4O4/c1-2-28-19(26)16-15(12-24-10-8-14(9-11-24)18(21)25)22-20(27)23-17(16)13-6-4-3-5-7-13/h3-7,14,17H,2,8-12H2,1H3,(H2,21,25)(H2,22,23,27) |
InChI Key |
JAEMABMNXXFXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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